Cas no 848919-05-1 (2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)

2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(4-fluorophenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
- 2-Quinoxalineacetonitrile, α-[(4-fluorophenyl)sulfonyl]-3-(3-methyl-1-piperidinyl)-
- 2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile
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- インチ: 1S/C22H21FN4O2S/c1-15-5-4-12-27(14-15)22-21(25-18-6-2-3-7-19(18)26-22)20(13-24)30(28,29)17-10-8-16(23)9-11-17/h2-3,6-11,15,20H,4-5,12,14H2,1H3
- InChIKey: MDQNTWSPJZSOSR-UHFFFAOYSA-N
- ほほえんだ: C(#N)C(S(C1=CC=C(F)C=C1)(=O)=O)C1=C(N2CCCC(C)C2)N=C2C(=N1)C=CC=C2
2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-4893-2mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-25mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-20μmol |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-1mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-4mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-30mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3225-4893-5mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-2μmol |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-15mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3225-4893-10mg |
2-(4-fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
848919-05-1 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrileに関する追加情報
Professional Introduction to Compound with CAS No. 848919-05-1 and Product Name: 2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile
Compound with the CAS number 848919-05-1 and the product name 2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery and development. The presence of a 4-fluorobenzenesulfonyl group and a 3-methylpiperidin-1-yl moiety in its molecular framework suggests a high degree of functionalization, which is often associated with enhanced biological activity. The quinoxalin-2-ylacetonitrile core structure further adds to its complexity, offering a versatile scaffold for further chemical modifications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The 4-fluorobenzenesulfonyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule. This feature is particularly important in medicinal chemistry, where such groups are often used to enhance binding affinity to biological targets. The 3-methylpiperidin-1-yl substituent, on the other hand, contributes to the compound's solubility and metabolic stability, making it a promising candidate for further development.
Recent studies have highlighted the importance of quinoxalin derivatives in the development of novel therapeutic agents. Quinoxalines are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of an acetonitrile group at the 2-position of the quinoxaline ring enhances its reactivity, allowing for further functionalization and diversification of its pharmacological profile. This structural motif has been extensively explored in recent years, leading to several patents and publications demonstrating its utility in drug discovery.
The fluorine atom in the 4-fluorobenzenesulfonyl group is another key feature that contributes to the compound's potential therapeutic value. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. For instance, fluorinated sulfonyl groups have been shown to enhance the potency of drugs targeting enzymes such as tyrosine kinases. This suggests that the compound with CAS No. 848919-05-1 may exhibit similar advantages when evaluated in vitro and in vivo.
The 3-methylpiperidin-1-yl moiety is also worth mentioning for its role in modulating pharmacokinetic properties. Piperidine derivatives are well-known for their ability to improve oral bioavailability and reduce peripheral side effects. By incorporating this group into the molecular structure, researchers aim to enhance the compound's pharmacological profile while minimizing potential adverse effects. This approach is particularly relevant in modern drug design, where optimizing pharmacokinetic parameters is essential for successful clinical translation.
Current research in medicinal chemistry increasingly focuses on developing small molecules with multiple functional groups that can interact with biological targets in complex ways. The compound under discussion exemplifies this trend by combining several pharmacophoric elements into a single molecule. The synergistic effects of these groups may lead to enhanced therapeutic efficacy compared to individual components alone. This concept aligns with the growing interest in polypharmacology, where drugs target multiple pathways simultaneously to achieve better outcomes.
Several recent publications have reported on the synthesis and biological evaluation of quinoxaline derivatives with various substituents. These studies have demonstrated that modifications at different positions of the quinoxaline ring can significantly alter its biological activity. For example, one study published in *Journal of Medicinal Chemistry* highlighted how introducing fluorinated aromatic groups into quinoxalines enhances their binding affinity to specific enzymes involved in cancer signaling pathways. Given these findings, it is reasonable to hypothesize that our compound may exhibit similar properties when tested against relevant biological targets.
The use of computational methods has also become increasingly important in modern drug discovery. Molecular modeling techniques can help predict how small molecules will interact with biological targets at the atomic level. By leveraging these tools, researchers can optimize molecular structures before conducting expensive wet-lab experiments. In our case, computational studies could provide valuable insights into how the 4-fluorobenzenesulfonyl, 3-methylpiperidin-1-yl, and quinoxalin-2-ylacetonitrile moieties interact with potential targets such as enzymes or receptors.
Another exciting aspect of this compound is its potential for further derivatization. The presence of multiple reactive sites allows chemists to explore various structural modifications without losing essential pharmacological properties. This flexibility is crucial for developing libraries of compounds that can be screened for activity against different diseases or conditions. Such libraries are often used in high-throughput screening (HTS) campaigns to identify lead compounds for further optimization.
In conclusion,848919-05-1 represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a 4-fluorobenzenesulfonyl, a 3-methylpiperidin-1-yl, and a quinoxalin-2-y lacetonitrile moiety suggests that this compound may exhibit enhanced binding affinity and improved pharmacokinetic properties compared to simpler analogs. Future studies should focus on synthesizing analogs with modified substituents while maintaining key structural elements identified here today.
848919-05-1 (2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile) 関連製品
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